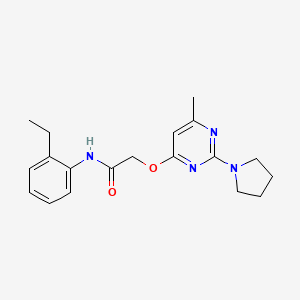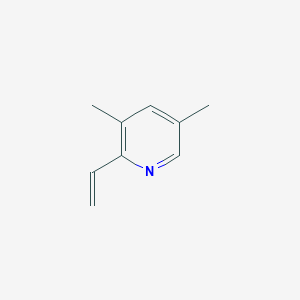
N-(4-(4-イソプロポキシフェニル)チアゾール-2-イル)ブチルアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{4-[4-(propan-2-yloxy)phenyl]-1,3-thiazol-2-yl}butanamide is a useful research compound. Its molecular formula is C16H20N2O2S and its molecular weight is 304.41. The purity is usually 95%.
BenchChem offers high-quality N-{4-[4-(propan-2-yloxy)phenyl]-1,3-thiazol-2-yl}butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-{4-[4-(propan-2-yloxy)phenyl]-1,3-thiazol-2-yl}butanamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗菌特性
チアゾールは、その抗菌の可能性について広く研究されてきました。研究者は、抗菌性、抗真菌性、および抗ウイルス性を持つ化合物を特定してきました。N-(4-(4-イソプロポキシフェニル)チアゾール-2-イル)ブチルアミドに関する具体的なデータは限られていますが、そのチアゾール骨格は、抗菌効果を示す可能性があることを示唆しています。 特定の病原体に対する活性を検証するためには、さらなる調査が必要です .
抗腫瘍および細胞毒性
チアゾールは、抗腫瘍剤として有望であることが示されています。例えば、チアゾール環の誘導体は、前立腺癌細胞に対して強力な細胞毒性効果を示しました。 この特定の化合物はN-(4-(4-イソプロポキシフェニル)チアゾール-2-イル)ブチルアミドではありませんでしたが、チアゾールの癌治療における可能性を示しています .
神経保護効果
特定のチアゾール誘導体は、神経保護特性を示します。これらの化合物は、神経の健康を維持し、神経変性疾患を予防する役割を果たす可能性があります。 さらなる研究が必要ですが、N-(4-(4-イソプロポキシフェニル)チアゾール-2-イル)ブチルアミドが神経保護に貢献する可能性があります .
抗痙攣活性
チアゾールは、その抗痙攣効果について調査されてきました。これらの化合物は、神経の興奮性を調節し、発作の活動を軽減する可能性があります。 私たちが注目している化合物に関する具体的な研究は不足していますが、そのチアゾール構造は、潜在的な抗痙攣特性を示唆しています .
抗酸化の可能性
チアゾールは、その抗酸化活性で知られています。それらはフリーラジカルを捕捉し、細胞を酸化ストレスから保護します。 N-(4-(4-イソプロポキシフェニル)チアゾール-2-イル)ブチルアミドに関する直接的な証拠はありませんが、そのチアゾール部分は、潜在的な抗酸化効果を示唆しています .
創薬および開発
チアゾールは、創薬において貴重なビルディングブロックとして役立ちます。 研究者は、その構造を改変して、効力を向上させ、副作用を軽減した新規な薬剤候補を作成していますN-(4-(4-イソプロポキシフェニル)チアゾール-2-イル)ブチルアミドは、新しい治療薬を設計するための出発点となる可能性があります .
作用機序
Target of Action
Similar compounds that combine thiazole and sulfonamide groups have been investigated for their antibacterial activity . These molecules are known to have potent antibacterial activity against both Gram-negative and Gram-positive bacteria .
Mode of Action
It is suggested that the compound may interact with its targets in a distinctive way when used in conjunction with a cell-penetrating peptide .
Biochemical Pathways
Thiazole nucleus, a part of the compound, is known to exhibit its antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species .
Result of Action
Similar compounds have been shown to display potent antibacterial activity against both gram-negative and gram-positive bacteria . The isopropyl substituted derivative displays low MIC of 3.9 μg mL −1 against S. aureus and A. xylosoxidans .
生化学分析
Biochemical Properties
N-(4-(4-isopropoxyphenyl)thiazol-2-yl)butyramide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, thiazole derivatives, including N-(4-(4-isopropoxyphenyl)thiazol-2-yl)butyramide, have been shown to inhibit certain bacterial enzymes, thereby exhibiting antimicrobial properties . Additionally, this compound may interact with proteins involved in inflammatory pathways, potentially reducing inflammation .
Cellular Effects
N-(4-(4-isopropoxyphenyl)thiazol-2-yl)butyramide affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole derivatives can modulate the activity of key signaling molecules, leading to altered gene expression and metabolic changes . This compound may also exhibit cytotoxic effects on cancer cells, inhibiting their proliferation and inducing apoptosis .
Molecular Mechanism
The molecular mechanism of N-(4-(4-isopropoxyphenyl)thiazol-2-yl)butyramide involves its interaction with specific biomolecules. This compound can bind to enzymes and proteins, altering their activity. For instance, it may inhibit bacterial enzymes by binding to their active sites, thereby preventing their normal function . Additionally, N-(4-(4-isopropoxyphenyl)thiazol-2-yl)butyramide may modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(4-(4-isopropoxyphenyl)thiazol-2-yl)butyramide can change over time. This compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that thiazole derivatives can remain stable under certain conditions, but may degrade over time, leading to reduced efficacy . Long-term exposure to N-(4-(4-isopropoxyphenyl)thiazol-2-yl)butyramide may result in sustained changes in cellular function, including altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of N-(4-(4-isopropoxyphenyl)thiazol-2-yl)butyramide vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as antimicrobial and anti-inflammatory properties . At higher doses, it may cause toxic or adverse effects, including liver toxicity and other organ damage . It is essential to determine the optimal dosage to maximize the therapeutic benefits while minimizing potential risks.
Metabolic Pathways
N-(4-(4-isopropoxyphenyl)thiazol-2-yl)butyramide is involved in various metabolic pathways. This compound interacts with enzymes and cofactors that regulate metabolic processes. For example, it may influence the biosynthesis of certain bacterial lipids, thereby exhibiting antimicrobial activity . Additionally, N-(4-(4-isopropoxyphenyl)thiazol-2-yl)butyramide may affect metabolic flux and metabolite levels, leading to changes in cellular metabolism .
Transport and Distribution
The transport and distribution of N-(4-(4-isopropoxyphenyl)thiazol-2-yl)butyramide within cells and tissues are critical for its activity. This compound may interact with specific transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, its localization and accumulation within certain tissues can influence its efficacy and potential side effects .
Subcellular Localization
N-(4-(4-isopropoxyphenyl)thiazol-2-yl)butyramide exhibits specific subcellular localization, which affects its activity and function. This compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can influence its interactions with biomolecules and its overall efficacy .
特性
IUPAC Name |
N-[4-(4-propan-2-yloxyphenyl)-1,3-thiazol-2-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2S/c1-4-5-15(19)18-16-17-14(10-21-16)12-6-8-13(9-7-12)20-11(2)3/h6-11H,4-5H2,1-3H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQOAJYRAXQLLQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=NC(=CS1)C2=CC=C(C=C2)OC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-[Bis(7-methoxy-1,3-benzodioxol-5-yl)methyl]-3-methyloxolan-2-one](/img/structure/B2508226.png)
![2-(4-chlorophenyl)-N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2508229.png)
![2-({[(4-Methoxyphenyl)carbamoyl]methyl}sulfanyl)acetic acid](/img/structure/B2508232.png)



![1-[1-[(2-Chlorophenyl)methyl]benzimidazol-2-yl]ethanol](/img/structure/B2508236.png)

![Methyl 1-[(dimethylamino)sulfonyl]prolinate](/img/structure/B2508242.png)




![N,N-Dimethyl-1-(4-methylphenyl)-N'-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)ethane-1,2-diamine](/img/structure/B2508248.png)
